1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Description
This compound is a halogenated aromatic sulfide with a complex substitution pattern. Its structure features a central benzene ring substituted with bromo (Br) and fluoro (F) groups at positions 1 and 3, respectively, and a sulfanylmethyl group at position 2. The sulfanylmethyl group is further substituted with a 4-chloro-3-fluorophenyl ring. This combination of electron-withdrawing (Br, F, Cl) and moderately electron-donating (sulfide) groups imparts unique reactivity and physical properties, making it valuable in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-bromo-1-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF2S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZHAECMUOJNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzene ring followed by the introduction of the sulfanylmethyl group. Specific reagents and conditions may vary, but common steps include:
Halogenation: Introduction of bromine and fluorine atoms using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Sulfur Introduction: The sulfanylmethyl group can be introduced using thiol reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols or other sulfur-containing groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Depending on the substituent introduced, products can range from alkylated to arylated derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced sulfur compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research indicates that compounds similar to 1-bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene exhibit promising antitumor properties. For instance, derivatives containing fluorine atoms have been shown to enhance biological activity against cancer cells by modifying the electronic properties of the molecules, which can improve interaction with biological targets .
Targeting Specific Pathways:
The compound's structure allows it to interact with specific biological pathways. Studies have demonstrated that the sulfanylmethyl group can facilitate binding to proteins involved in cancer progression, making it a candidate for developing targeted therapies. The presence of halogens like bromine and fluorine further enhances its potency through increased lipophilicity and metabolic stability .
Materials Science
Development of Functional Materials:
The unique electronic properties of 1-bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene make it suitable for creating advanced materials. Its application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is being explored due to its ability to form stable thin films and improve charge transport properties .
Polymer Chemistry:
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of halogenated aromatic compounds into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications in coatings and composites .
Environmental Applications
Pollutant Detection:
The compound's chemical properties allow it to be utilized in sensors for detecting environmental pollutants. Its ability to interact with various chemical species makes it a potential candidate for developing selective sensors that can identify trace amounts of hazardous substances in water or air samples .
Remediation Technologies:
Research is also being conducted on the use of 1-bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene in remediation technologies. Its reactivity may be harnessed to develop agents that can degrade persistent organic pollutants (POPs) through chemical reactions that break down these harmful compounds into less toxic forms .
Case Studies
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene depends on its application. In chemical reactions, it acts as a versatile intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
(a) 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
- Molecular Formula : C₁₃H₈BrF₃S
- Molecular Weight : 333.17 g/mol
- Key Differences : The sulfanylmethyl group is substituted with a 3,5-difluorophenyl ring instead of 4-chloro-3-fluorophenyl.
(b) 4-Bromo-3-fluorotoluene
- Molecular Formula : C₇H₆BrF
- Molecular Weight : 189.02 g/mol
- Key Differences : Lacks the sulfanylmethyl group; instead, a methyl group is present.
- Impact : Simpler structure with lower molecular weight and reduced polarity. Boiling point is 95°C at 50 mm Hg, indicating higher volatility compared to the target compound .
(c) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
- Molecular Formula : C₇H₃BrF₄O
- Molecular Weight : 258.99 g/mol
- Key Differences : Replaces the sulfanylmethyl group with a trifluoromethoxy (OCF₃) group.
- Impact : The strong electron-withdrawing OCF₃ group enhances electrophilic substitution resistance but may improve stability under oxidative conditions .
Functional Group Variations
(a) Sulfanylmethyl vs. Sulfonyl Derivatives
- Example : 1-(Bromomethyl)-4-(methylsulfonyl)benzene
(b) Phenylsulfanylmethyl vs. Trifluoromethyl Derivatives
- Example : 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
Data Table: Key Properties of Selected Compounds
Biological Activity
1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The molecular structure of 1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can be represented as follows:
- Chemical Formula : C13H8BrClF2S
- Molecular Weight : 347.68 g/mol
Research indicates that compounds with similar structures often exhibit biological activity through various mechanisms, such as:
- Protein Kinase Inhibition : Many halogenated aromatic compounds are known to modulate protein kinase activities, which play crucial roles in cell signaling and regulation. Inhibiting these kinases can affect cellular proliferation and apoptosis .
- Antioxidant Properties : Compounds containing sulfur and halogens may also exhibit antioxidant properties, which can protect cells from oxidative stress and damage .
- Antimicrobial Activity : The presence of halogens in organic compounds often enhances their antimicrobial properties, making them potential candidates for developing new antibiotics .
Biological Activity Data
The following table summarizes various biological activities reported for related compounds:
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-Bromo-3-fluoro-4-chlorobenzene | Antimicrobial | |
| 4-Chloro-3-fluorophenyl sulfide | Antioxidant | |
| 1-(4-Chloro-3-fluorophenyl)-2-thiol | Protein kinase inhibition |
Case Studies
Several studies have investigated the biological activity of structurally similar compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of fluorinated benzene derivatives, including those with bromine substitutions. Results showed significant inhibition against various bacterial strains, suggesting potential use in antibiotic development .
- Inhibition of Cancer Cell Proliferation : Research has demonstrated that compounds with similar structures can inhibit cancer cell growth by targeting specific kinases involved in cell cycle regulation. For instance, a related compound was found to reduce proliferation rates in breast cancer cell lines by over 50% at micromolar concentrations .
- Oxidative Stress Reduction : Another study highlighted the antioxidant capacity of sulfur-containing aromatic compounds, noting that they could significantly reduce reactive oxygen species (ROS) levels in human cells exposed to oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
